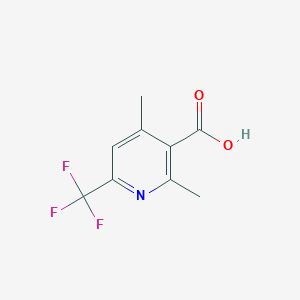

2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid

Description

BenchChem offers high-quality 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H8F3NO2 |

|---|---|

Molecular Weight |

219.16 g/mol |

IUPAC Name |

2,4-dimethyl-6-(trifluoromethyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C9H8F3NO2/c1-4-3-6(9(10,11)12)13-5(2)7(4)8(14)15/h3H,1-2H3,(H,14,15) |

InChI Key |

QURCBGJPQRQQHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)O)C)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

From Pellagra to Precision Medicine: A Technical Guide to the Discovery and History of Substituted Nicotinic Acids

This in-depth technical guide charts the remarkable journey of substituted nicotinic acids, from the empirical observations that led to the conquest of a devastating nutritional deficiency to the forefront of modern drug discovery. We will traverse the historical landscape, delve into the core chemical principles, and illuminate the sophisticated experimental methodologies that have defined this vibrant field of research. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the discovery, synthesis, and biological evaluation of this important class of compounds.

Part 1: The Serendipitous Discovery and Early History

The story of nicotinic acid is inextricably linked with the history of pellagra, a debilitating disease that ravaged populations with maize-based diets for centuries.[1] Characterized by the "three Ds"—dermatitis, diarrhea, and dementia—pellagra was a medical enigma until the pioneering work of Dr. Joseph Goldberger in the early 20th century.[1] Through a series of meticulous epidemiological studies and human experiments, Goldberger demonstrated that pellagra was not an infectious disease but rather a result of a dietary deficiency.[1] He identified a "pellagra-preventing" or "P-P factor" present in foods like meat and yeast that was absent in the corn-heavy diets of affected communities.

While Goldberger established the nutritional basis of pellagra, the chemical identity of the P-P factor remained elusive. Nicotinic acid itself had been synthesized as early as 1867 by the oxidation of nicotine.[1][2] However, its biological significance was not recognized until 1937, when American biochemist Conrad Elvehjem isolated nicotinamide from liver extracts and demonstrated its ability to cure "black tongue," the canine equivalent of pellagra.[1][3] This seminal discovery solidified the role of nicotinic acid, later named niacin (from ni cotinic ac id + vitamin ), as a crucial vitamin—Vitamin B3.[2]

The initial synthesis of nicotinic acid from nicotine, a readily available alkaloid, provided an early and important route to this vital nutrient.

Experimental Protocol 1: Classical Synthesis of Nicotinic Acid by Oxidation of Nicotine

This protocol is based on the historical method of synthesizing nicotinic acid.

Materials:

-

Nicotine

-

Concentrated Nitric Acid (sp. gr. 1.42)

-

Distilled Water

-

Disodium Phosphate (Na₂HPO₄·12H₂O)

-

Round-bottom flask (5 L)

-

Steam bath

-

Evaporating dish

-

Beaker (1.5 L)

-

Büchner funnel

-

Filter paper

Procedure:

-

In a 5-L round-bottom flask, cautiously add 210 g of nicotine in 25-cc portions to 4 kg of concentrated nitric acid. Shake the flask after each addition to ensure proper mixing.

-

Heat the flask on a steam bath under a fume hood until the liquid temperature reaches 70°C.

-

Remove the flask from the steam bath and allow the reaction to proceed spontaneously. The reaction is exothermic and will cause the mixture to boil.

-

After the boiling subsides (approximately 1 hour), return the flask to the steam bath for 10-12 hours to ensure the completion of the reaction, evidenced by the continuous evolution of nitrogen oxides.

-

Pour the contents into an evaporating dish and evaporate to near dryness on the steam bath.

-

Transfer the resulting nicotinic acid nitrate to a 1.5-L beaker and add 400 cc of distilled water. Heat until a complete solution is achieved.

-

Allow the solution to cool, which will cause the nicotinic acid nitrate to crystallize. Filter the crystals using a Büchner funnel.

-

Dissolve the crude nicotinic acid nitrate in 900 cc of boiling water in a 3-L beaker.

-

With constant stirring, add 800 g of crystalline disodium phosphate. Heat the thick mixture almost to boiling for five minutes and then allow it to cool.

-

Chill the mixture in an ice bath to 0°C to maximize crystallization.

-

Filter the nicotinic acid using a Büchner funnel and wash with three 100-cc portions of cold water.

-

For further purification, recrystallize the product from 2.5 to 3.5 L of hot water to obtain pure nicotinic acid.[4]

Part 2: The Dawn of a New Therapeutic Era: Lipid-Modifying Properties

For decades, the primary role of nicotinic acid was understood in the context of nutrition. However, in 1955, a paradigm shift occurred when Rudolf Altschul and his colleagues discovered that gram-doses of nicotinic acid could significantly lower cholesterol levels in humans.[5] This marked the beginning of a new era for nicotinic acid as the first orally active, broad-spectrum lipid-modifying agent.

Nicotinic acid favorably alters the lipid profile by:

-

Lowering low-density lipoprotein (LDL) cholesterol.

-

Lowering very-low-density lipoprotein (VLDL) cholesterol and triglycerides.

-

Significantly increasing high-density lipoprotein (HDL) cholesterol.

This discovery spurred the development of synthetic derivatives of nicotinic acid with the aim of improving its therapeutic index, particularly to mitigate the common side effect of cutaneous flushing. Notable early derivatives include Acipimox and Acifran.

Synthesis of Key Substituted Nicotinic Acid Derivatives

The synthesis of substituted nicotinic acids can be broadly approached in two ways: by constructing the pyridine ring de novo or by functionalizing a pre-existing nicotinic acid core.[5] The latter approach is more common in drug discovery for generating analogs.

2-Chloronicotinic acid is a versatile intermediate for the synthesis of various substituted nicotinic acid derivatives.

Materials:

-

Nicotinic acid-N-oxide

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine

-

Dilute caustic soda solution

-

Round-bottom flask

-

Water bath

Procedure:

-

Suspend 70 g of nicotinic acid-N-oxide in 300 ml of POCl₃ in a round-bottom flask.

-

Slowly add 50 g of triethylamine dropwise at room temperature. An exothermic reaction will occur, and the nicotinic acid-N-oxide will dissolve at approximately 50°C.

-

Heat the solution in a water bath at 100°C for 4 hours.

-

Distill off the excess POCl₃ under vacuum.

-

Carefully pour the residue into water, ensuring the temperature remains below 40°C.

-

Precipitate the 2-chloronicotinic acid by adding dilute caustic soda solution to a pH of 2.0-2.5.

-

Filter the precipitate to obtain 2-chloronicotinic acid.[6]

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds and is widely used to synthesize aryl-substituted nicotinic acids.

Materials:

-

2-Chloronicotinic acid

-

Substituted phenylboronic acid

-

Palladium(II) acetate

-

Triphenylphosphine

-

Sodium carbonate

-

Toluene

-

Ethanol

-

Water

-

Reaction vessel suitable for inert atmosphere reactions

Procedure:

-

In a reaction vessel under an inert atmosphere, combine 2-chloronicotinic acid (1 equivalent), a substituted phenylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and sodium carbonate (2 equivalents).

-

Add a solvent system of toluene, ethanol, and water.

-

Heat the mixture to reflux for 12-16 hours.

-

After cooling, dilute the reaction mixture with water and acidify to a pH of ~4-5 with HCl.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 2-substituted phenyl derivative of nicotinic acid.[7]

Part 3: Unraveling the Mechanism of Action: The Discovery of GPR109A

For nearly half a century after the discovery of its lipid-lowering effects, the precise molecular mechanism of nicotinic acid remained a mystery. In 2003, this long-standing question was answered with the identification of the G protein-coupled receptor (GPCR), GPR109A (also known as HM74A in humans and PUMA-G in mice), as the high-affinity receptor for nicotinic acid.[5][8] This discovery was a landmark achievement, providing a molecular basis for the pharmacological effects of nicotinic acid and opening new avenues for the design of more selective and better-tolerated drugs.

GPR109A is primarily expressed in adipocytes and immune cells.[8] Its activation by nicotinic acid initiates a cascade of intracellular signaling events.

GPR109A Signaling Pathways

The activation of GPR109A by nicotinic acid leads to two primary signaling pathways:

-

Gαi-Dependent Pathway: This is the canonical pathway responsible for the anti-lipolytic effects of nicotinic acid. Upon agonist binding, GPR109A couples to the inhibitory G protein, Gαi. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and a subsequent reduction in the activity of hormone-sensitive lipase. The net result is a decrease in the release of free fatty acids from adipose tissue.[9]

-

β-Arrestin-Dependent Pathway: This pathway is primarily associated with the flushing side effect of nicotinic acid. Agonist binding also leads to the recruitment of β-arrestins to the receptor. This can mediate receptor desensitization and internalization, as well as initiate distinct signaling cascades, including the activation of the ERK1/2 MAP kinase pathway, which ultimately leads to the production of prostaglandins that cause vasodilation.[5][8][9]

Caption: GPR109A Signaling Pathways.

Experimental Protocol 4: GPR109A Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of a test compound for the GPR109A receptor using a radiolabeled ligand.

Materials:

-

Cell membranes expressing GPR109A

-

Radioligand (e.g., [³H]-Nicotinic Acid)

-

Test compounds at various concentrations

-

Non-specific binding control (e.g., high concentration of unlabeled nicotinic acid)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

-

96-well plates

-

Filter mats (e.g., GF/C filters presoaked in 0.3% PEI)

-

Scintillation cocktail

-

Scintillation counter

-

FilterMate harvester

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing GPR109A. Homogenize cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in a buffer containing a cryoprotectant and store at -80°C. Determine the protein concentration of the membrane preparation using a suitable assay (e.g., BCA assay).

-

Assay Setup: On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer.

-

In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

150 µL of the membrane preparation (3-20 µg protein for cells).

-

50 µL of the test compound at various concentrations or buffer for total binding.

-

50 µL of the unlabeled ligand at a high concentration for non-specific binding.

-

50 µL of the radioligand solution.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Stop the incubation by rapid vacuum filtration onto PEI-presoaked GF/C filters using a 96-well FilterMate™ harvester.

-

Washing: Wash the filters four times with an ice-cold wash buffer.

-

Drying and Counting: Dry the filters for 30 minutes at 50°C. Add scintillation cocktail and count the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound by plotting the specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[10]

Part 4: Modern Drug Discovery: Beyond Lipid Modification

The discovery of GPR109A and the elucidation of its signaling pathways have paved the way for the rational design of novel substituted nicotinic acids with diverse therapeutic applications beyond dyslipidemia. Researchers are now exploring the potential of these compounds as anti-inflammatory, analgesic, and even anti-cancer agents.

Structure-Activity Relationship (SAR) and Lead Optimization

Modern drug discovery efforts focus on modifying the nicotinic acid scaffold to enhance potency, selectivity, and pharmacokinetic properties while minimizing side effects. Quantitative Structure-Activity Relationship (QSAR) studies are employed to understand how different chemical modifications influence biological activity.[11][12]

Comparative Inhibitory Activity of Nicotinic Acid Derivatives against COX-2

| Compound | Target Enzyme | IC₅₀ (µM) | Reference(s) |

| Known Inhibitors | |||

| Celecoxib | COX-2 | 0.04 - 0.30 | [13],[14] |

| Diclofenac | COX-2 | 0.63 - 0.822 | [13],[15] |

| Indomethacin | COX-2 | 0.01 | [11] |

| Nicotinic Acid Derivatives | |||

| Compound 3b | COX-2 | Equipotent to celecoxib | [13] |

| Compound 3e | COX-2 | Equipotent to celecoxib | [13] |

| Compound 4c | COX-2 | Equipotent to celecoxib | [13] |

| Compound 4f | COX-2 | Equipotent to celecoxib | [13] |

| Compound 9a | COX-2 | 0.095 | [15] |

| Compound 10a | COX-2 | 0.102 | [15] |

Note: "Equipotent to celecoxib" indicates that the source material described the compounds as such in a comparative context without providing specific IC₅₀ values.

In Vivo Evaluation of Novel Derivatives

Preclinical in vivo studies are crucial for assessing the efficacy and safety of new drug candidates. The following are standard protocols for evaluating the analgesic and anti-inflammatory properties of substituted nicotinic acid derivatives.

This model is used to screen for peripherally acting analgesics.

Materials:

-

Mice (e.g., Swiss albino), 20-30 g

-

Acetic acid solution (0.6% or 1% v/v in distilled water)

-

Test compound

-

Vehicle (e.g., saline, 1% CMC solution)

-

Standard analgesic drug (e.g., Diclofenac sodium, 10 mg/kg)

-

Observation chambers

-

Stopwatch

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the mice to the laboratory conditions for at least one week. On the day of the experiment, randomly divide the animals into groups (n=6-8 per group): vehicle control, test compound group(s) (at various doses), and a positive control group.

-

Drug Administration: Administer the vehicle, test compound, or standard drug orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of writhing.

-

Induction of Writhing: Inject 0.6% or 1% acetic acid solution (10 ml/kg body weight) intraperitoneally to each mouse.

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a 10-20 minute period.

-

Data Analysis: Record the number of writhes for each animal. Calculate the mean number of writhes for each group. The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100. The ED₅₀ (the dose that produces 50% of the maximal effect) can be calculated from the dose-response curve.[8][16][17]

This is a classic model of acute inflammation.

Materials:

-

Rats (e.g., Wistar or Sprague-Dawley), 180-200 g

-

Lambda Carrageenan solution (1% w/v in sterile 0.9% saline)

-

Test compound

-

Vehicle (e.g., saline)

-

Standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)

-

Plethysmometer

-

Oral gavage needles

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions for at least one week. On the day of the experiment, randomly divide the rats into groups (n=6 per group): vehicle control, test compound group(s), and a positive control group.

-

Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer the vehicle, test compound, or standard drug orally one hour before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume (Vₜ) at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.

-

Data Analysis: Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀. Calculate the mean edema for each group. The percentage inhibition of edema is calculated as: % Inhibition = [ (Mean edema in control group - Mean edema in test group) / Mean edema in control group ] x 100.[1][18]

Caption: Experimental Workflow for a Nicotinic Acid Derivative.

Conclusion

The journey of substituted nicotinic acids is a testament to the evolution of pharmaceutical science. From a simple molecule identified through its role in preventing a nutritional disease, it has become a versatile scaffold for the development of drugs targeting a range of conditions. The discovery of its molecular target, GPR109A, has unlocked a deeper understanding of its mechanism of action and has enabled the rational design of new chemical entities with improved therapeutic profiles. As research continues to uncover the nuances of GPR109A signaling and the diverse biological activities of substituted nicotinic acids, we can anticipate the emergence of novel therapeutics that will continue to impact human health in profound ways.

References

-

RJPT SimLab. Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. [Link]

-

Chai, J. T., Digby, J. E., & Choudhury, R. P. (2013). GPR109A and Vascular Inflammation. Current atherosclerosis reports, 15(5), 325. [Link]

-

PrepChem.com. Synthesis of 2-chloronicotinic acid. [Link]

-

Garrone, B., et al. (2021). Acetic acid-induced writhing test in mice. Bio-protocol, 11(12), e4051. [Link]

-

ResearchGate. Signaling pathways downstream of FFA2, FFA3, and GPR109a activation and... | Download Scientific Diagram. [Link]

-

Lanska, D. J. (2012). The Discovery of Niacin, Biotin, and Pantothenic Acid. Annals of Nutrition and Metabolism, 61(3), 246–253. [Link]

-

Bio-protocol. 2.7. Carrageenan-induced paw edema assay. [Link]

-

LibreTexts Medicine. (2020). Vitamin B3 (Niacin). [Link]

-

Pharmacology Discovery Services. Visceral Pain, Acetic Acid-Induced Writhing. [Link]

-

Patil, K. R., et al. (2011). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of Ayurveda and integrative medicine, 2(2), 99. [Link]

-

Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

Meller, S. T., & Gebhart, G. F. (2007). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in neuroscience, Chapter 8, Unit 8.19. [Link]

-

Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [https://www.dani eleteti.com/guide-dot-language-graphviz/]([Link] eleteti.com/guide-dot-language-graphviz/)

-

Cruz, D. (2018). Dot Language (graph based diagrams). Medium. [Link]

-

PrepChem.com. Synthesis of Nicotinoyl chloride. [Link]

-

Springer Nature Experiments. Carrageenan-Induced Paw Edema in the Rat and Mouse. [Link]

-

BUE Scholar. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastri. [Link]

-

ResearchGate. ED 50 (mg/kg) values for the in vivo anti-inflammatory and analgesic activities of the designed compounds. [Link]

-

Singh, N., et al. (2022). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS omega, 7(40), 35639-35663. [Link]

-

Ye, X., et al. (2018). Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv, 382449. [Link]

-

ResearchGate. Graphical representation of IC 50 (COX-1 and COX-2) values for the... [Link]

-

Kalgutkar, A. S., et al. (1998). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 95(16), 9444-9449. [Link]

-

Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]

-

Al-Ostoot, F. H., et al. (2018). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical and Pharmaceutical Bulletin, 66(10), 933-941. [Link]

-

Graphviz. Drawing graphs with dot. [Link]

-

Hegab, S. (2018). Introduction to Dot for drawing Graphs and Diagrams. YouTube. [Link]

-

ResearchGate. Structures of GPR109A agonists presented herein with compound... [Link]

-

Organic Syntheses. Nicotinic Acid. [Link]

-

Refubium. 3.2 Ligand-Binding at Nicotinic Acid Receptor Subtypes GPR109A/B. [Link]

-

Organic Syntheses. Nicotinic Anhydride. [Link]

-

Mamonov, A. S., et al. (2023). Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents. Molecules, 28(12), 4876. [Link]

-

World Journal of Pharmaceutical Research. (2023). 12. [Link]

-

Tunaru, S., et al. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular pharmacology, 68(5), 1271-1280. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Science.gov. radioligand binding assays: Topics by Science.gov. [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 3. Method for preparing 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. bio-protocol.org [bio-protocol.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. rjptsimlab.com [rjptsimlab.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. bio-protocol.org [bio-protocol.org]

Methodological & Application

Application Note: Quantitative Analysis of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid is a substituted pyridine carboxylic acid, a structural motif of interest in pharmaceutical and agrochemical research. Accurate quantification of this compound in various matrices, from bulk drug substances to complex biological fluids, is critical for pharmacokinetic studies, quality control, and safety assessments. This document provides detailed analytical methodologies for the precise quantification of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid, grounded in established principles of analytical chemistry and regulatory standards.

The methodologies presented herein are designed to be robust and reliable, providing a framework that can be adapted to specific research and development needs. We will explore two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

This guide emphasizes the rationale behind experimental choices, ensuring that the protocols are not just a series of steps but a self-validating system. All methodologies are designed to be compliant with the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) for analytical method validation.[1][2][3][4]

Physicochemical Properties and Analytical Considerations

Before delving into specific protocols, it is essential to consider the physicochemical properties of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid that influence analytical method development.

-

Acidic Nature: The carboxylic acid moiety dictates that the compound's ionization state is pH-dependent. This is a critical factor in designing sample preparation and chromatographic separation, particularly in reversed-phase HPLC.

-

Trifluoromethyl Group: The presence of the trifluoromethyl group increases the compound's lipophilicity and can influence its chromatographic retention and mass spectrometric behavior.

-

Aromatic Pyridine Ring: The pyridine ring possesses a UV chromophore, making UV-Vis spectrophotometry a viable detection method.[5]

I. High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely accessible technique suitable for the quantification of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid in drug substance and formulated products where concentration levels are relatively high.

Principle

This method utilizes reversed-phase chromatography to separate the analyte from impurities and excipients. The mobile phase pH is controlled to ensure consistent ionization and retention of the acidic analyte. Quantification is achieved by measuring the analyte's absorbance at its wavelength of maximum absorbance (λmax) and comparing it to a calibration curve prepared from certified reference standards.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Formic acid (ACS grade).

-

Purified water (18.2 MΩ·cm).

-

Certified reference standard of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid.

2. Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Program:

Time (min) %A %B 0.0 90 10 10.0 10 90 12.0 10 90 12.1 90 10 | 15.0 | 90 | 10 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Determined by scanning the UV spectrum of the analyte (typically around 265 nm for nicotinic acid derivatives).

3. Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).

-

Sample Solution: Accurately weigh and dissolve the sample containing the analyte in methanol to achieve a concentration within the calibration range. Dilute with the initial mobile phase composition as needed.

4. Data Analysis and System Suitability:

-

Construct a calibration curve by plotting the peak area against the concentration of the working standards.

-

Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²), which should be >0.999.

-

System Suitability: Inject a mid-range standard solution six times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

Causality Behind Experimental Choices:

-

Reversed-Phase C18 Column: This is the workhorse for separating moderately polar to nonpolar compounds. The trifluoromethyl group enhances the nonpolar character of the analyte, making it well-suited for retention on a C18 stationary phase.

-

Acidified Mobile Phase: The addition of formic acid to the mobile phase suppresses the ionization of the carboxylic acid group.[6][7] This results in a more hydrophobic molecule, leading to better retention and improved peak shape on the reversed-phase column.

-

Gradient Elution: A gradient from a highly aqueous to a highly organic mobile phase ensures that compounds with a range of polarities can be eluted efficiently, providing good separation from potential impurities while minimizing run time.[6][7]

II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid in complex biological matrices such as plasma, urine, or tissue homogenates, LC-MS/MS is the gold standard due to its superior sensitivity and selectivity.[8]

Principle

This method combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. The analyte is first separated from matrix components on an HPLC column. It then enters the mass spectrometer, where it is ionized (typically by electrospray ionization - ESI). The precursor ion corresponding to the analyte is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials:

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an ESI source.

-

UPLC/HPLC system.

-

C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Acetonitrile and Methanol (LC-MS grade).

-

Formic acid (LC-MS grade).

-

Purified water (18.2 MΩ·cm).

-

Certified reference standard of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid.

-

Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic and ionization properties can be used.

2. LC and MS Conditions:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Program: A fast gradient is typically employed for high-throughput analysis.

Time (min) %A %B 0.0 95 5 2.0 5 95 2.5 5 95 2.6 95 5 | 3.5 | 95 | 5 |

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), likely in positive ion mode due to the pyridine nitrogen, but negative mode should also be evaluated for the carboxylic acid.

-

MRM Transitions: These must be optimized by infusing a standard solution of the analyte into the mass spectrometer. A hypothetical transition for 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid (MW: 219.16) could be:

-

Precursor Ion (Q1): m/z 220.1 [M+H]⁺

-

Product Ion (Q3): A characteristic fragment ion (e.g., loss of COOH, m/z 174.1).

-

-

Internal Standard MRM: A specific transition for the IS must also be determined.

3. Sample Preparation (Protein Precipitation for Plasma):

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.[7][9]

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject into the LC-MS/MS system.

Visualization of Sample Preparation Workflow

Caption: Workflow for plasma sample preparation using protein precipitation.

Causality Behind Experimental Choices:

-

UPLC/Fast LC: Using smaller particle size columns and higher flow rates (relative to column volume) significantly reduces run time, which is crucial for analyzing large batches of samples in drug development.

-

Internal Standard: The use of an internal standard is critical in LC-MS/MS to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the quantification.[9]

-

Protein Precipitation: This is a simple and effective method for removing the bulk of proteins from biological samples, which can otherwise interfere with the analysis and foul the analytical column and mass spectrometer.[10][11] For cleaner samples, Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) could be considered.[12][13]

Method Validation

Both the HPLC-UV and LC-MS/MS methods must be validated according to ICH Q2(R2) and FDA guidelines to ensure they are fit for their intended purpose.[2][3] Key validation parameters are summarized below.

| Validation Parameter | HPLC-UV (Assay/Purity) | LC-MS/MS (Bioanalysis) | Typical Acceptance Criteria |

| Specificity/Selectivity | Yes | Yes | No interference at the retention time of the analyte. |

| Linearity | Yes | Yes | R² ≥ 0.99 |

| Range | Yes | Yes | Defined by the linear range. |

| Accuracy | Yes | Yes | %Recovery typically 98-102% for drug substance, 85-115% for bioanalysis.[1] |

| Precision (Repeatability & Intermediate) | Yes | Yes | RSD ≤ 2% for drug substance, ≤ 15% for bioanalysis (≤ 20% at LLOQ). |

| Limit of Detection (LOD) | Yes | Yes | Signal-to-Noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Yes | Yes | Signal-to-Noise ratio of 10:1; analyte response should be reproducible. |

| Robustness | Yes | Yes | Insensitive to small, deliberate variations in method parameters. |

| Matrix Effect (LC-MS/MS) | N/A | Yes | Assessed to ensure matrix does not suppress or enhance analyte signal. |

| Stability | Yes | Yes | Analyte stability in solution and in the biological matrix under various storage conditions. |

Visualization of Method Validation Logic

Caption: Logical flow of analytical method validation.

Conclusion

The successful quantification of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid relies on the selection of an appropriate analytical technique and the development of a robust, validated method. For high-concentration samples such as drug substances, HPLC-UV offers a reliable and straightforward approach. For trace-level quantification in complex biological matrices, the sensitivity and selectivity of LC-MS/MS are unparalleled. The protocols and principles outlined in this application note provide a comprehensive foundation for researchers, scientists, and drug development professionals to establish and validate analytical methods that are accurate, precise, and fit for purpose, ultimately ensuring the quality and safety of pharmaceutical products.

References

-

Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. (2014). Semantic Scholar. [Link]

-

Analytical Method Development and Validation in Pharmaceuticals. (2025). ResolveMass. [Link]

-

ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

-

Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. (2014). ResearchGate. [Link]

-

Q2(R2) Validation of Analytical Procedures March 2024. (2024). FDA. [Link]

-

Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. bevital. [Link]

-

Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). (2010). PubMed. [Link]

-

ANALYTICAL METHODS - Toxicological Profile for Pyridine. NCBI Bookshelf - NIH. [Link]

-

Sample Preparation: A Comprehensive Guide. Organomation. [Link]

-

Bioanalytical Sample Preparation. Biotage. [Link]

-

Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Semantic Scholar. [Link]

-

Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS (TN-1151). (2020). Phenomenex. [Link]

-

Pyridine Infrared Spectroscopy Analytical Service. Mtoz Biolabs. [Link]

-

Sample Preparation Techniques for Biological Matrices. Agilent. [Link]

-

Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). (2025). Taylor & Francis Online. [Link]

-

Is it possible to analyze F-compounds with GCMS ?. (2014). ResearchGate. [Link]

-

ANALYTICAL METHOD SUMMARIES. Eurofins. [Link]

-

Gas Chromatography Mass Spectrometry (GC-MS): Quantifying the Complexity. Longdom. [Link]

-

Gas chromatography–mass spectrometry. Wikipedia. [Link]

-

The use of gas chromatography – high resolution mass spectrometry for suspect screening and non-targeted analysis of per- and. OSTI.gov. [Link]

-

Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. (2022). PubMed. [Link]

-

Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco. (2014). CDC Stacks. [Link]

-

HPLC Method for Analysis of Maleic acid, Ascorbic acid, Nicotinic acid, Fumaric acid and Oxalic acid on BIST™ A+ Column. SIELC Technologies. [Link]

-

Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. Biological and Molecular Chemistry. [Link]

-

Pharmaceutical and Biopharmaceutical Methods of Analysis. Shimadzu. [Link]

-

Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. (2022). MDPI. [Link]

-

Determination of Organic Acids in Tobacco by Reversed Phase. Asian Journal of Chemistry. [Link]

-

Trends in analytical methods for analysis of tobacco products: An Overview. Editora da Universidade de Vassouras. [Link]

-

Determination of nicotinic acid in serum by high-performance liquid chromatography with fluorescence detection. OUCI. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 3. fda.gov [fda.gov]

- 4. lgmpharma.com [lgmpharma.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bevital.no [bevital.no]

- 7. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]

- 9. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. gcms.cz [gcms.cz]

- 13. agilent.com [agilent.com]

Application Notes & Protocols: In Vivo Experimental Design for 2,4-Dimethyl-6-(trifluoromethyl)nicotinic Acid

Executive Summary

This document provides a comprehensive guide for the preclinical in vivo evaluation of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid. This compound merges the established therapeutic scaffold of nicotinic acid, a well-known dyslipidemic agent, with a trifluoromethyl (CF₃) group—a bioisostere known to enhance critical pharmacological properties. The introduction of a trifluoromethyl group can significantly improve metabolic stability, lipophilicity, and target binding affinity, potentially offering an improved therapeutic profile over native nicotinic acid.[1][2][3]

This guide is structured to lead researchers from initial safety and pharmacokinetic profiling to robust efficacy testing in relevant disease models. The protocols herein are grounded in international regulatory guidelines and best practices to ensure data integrity, reproducibility, and ethical conduct. We will explore the compound's predicted mechanism of action based on its structural parents and provide detailed, step-by-step workflows for its evaluation as a potential therapeutic agent for dyslipidemia and associated cardiometabolic disorders.

Compound Profile: Scientific Rationale

1.1. The Nicotinic Acid Scaffold: Nicotinic acid (Niacin/Vitamin B3) has been used for decades to treat dyslipidemia. Its primary benefits include reducing low-density lipoprotein (LDL) and triglyceride levels while being one of the most potent agents for increasing high-density lipoprotein (HDL) cholesterol.[4][5] The mechanisms, while not fully elucidated, include the inhibition of diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis, which reduces the liver's ability to produce very-low-density lipoproteins (VLDL), the precursors to LDL.[5]

1.2. The Role of the Trifluoromethyl Group: The trifluoromethyl group is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can profoundly alter a molecule's properties.[2] In the context of this compound, the CF₃ group is anticipated to:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes.[2][6] This can lead to a longer half-life and improved bioavailability compared to the parent molecule.

-

Increase Lipophilicity: The CF₃ group increases the molecule's lipid solubility, which can improve its ability to cross cell membranes and potentially the blood-brain barrier.[2] This influences the drug's absorption, distribution, and target engagement.[3]

-

Modulate Receptor Binding: The unique steric and electronic properties of the CF₃ group can alter the molecule's interaction with its biological targets, potentially increasing potency and selectivity.[1][6]

Strategic In Vivo Evaluation Workflow

A phased approach is critical for the efficient and ethical evaluation of a new chemical entity. The workflow should progress from broad safety assessments to highly specific efficacy and mechanistic studies. This strategy minimizes the use of animals and resources by establishing foundational safety and exposure data before committing to long-term, complex models.[7][8]

Caption: Phased In Vivo Experimental Workflow.

Phase 1: Foundational Profiling Protocols

Protocol: Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)

This study is designed to determine the acute toxicity of the compound and identify a dose range for subsequent studies, including the Maximum Tolerated Dose (MTD). The Acute Toxic Class Method (OECD 423) is a stepwise procedure that minimizes animal use.[9][10]

Objective: To determine the acute oral toxicity of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid and classify it according to the Globally Harmonised System (GHS).

Materials:

-

Test Compound: 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid

-

Vehicle: e.g., 0.5% Carboxymethylcellulose (CMC) in sterile water

-

Animals: Healthy, nulliparous, non-pregnant female Sprague-Dawley rats, 8-12 weeks old. (Female animals are often used as they tend to be slightly more sensitive).

-

Oral gavage needles, syringes, scales.

Procedure:

-

Acclimatization: Acclimate animals for at least 5 days prior to dosing. House them in standard conditions with ad libitum access to food and water.

-

Dose Selection: Based on the GHS classification system, starting doses are fixed (e.g., 300 mg/kg is a common starting point if little is known).

-

Dosing (Step 1):

-

Fast animals overnight (withholding food, not water) before dosing.

-

Accurately weigh each animal and calculate the dose volume.

-

Administer the compound or vehicle via oral gavage to a group of 3 female rats at the starting dose (e.g., 300 mg/kg).

-

-

Observation:

-

Observe animals closely for the first 30 minutes, then periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for 14 days.[11]

-

Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic/CNS effects, behavior).

-

Record body weights just prior to dosing, and on days 7 and 14.

-

-

Stepwise Progression: The outcome of the first step determines the next action as per OECD Guideline 423.[9]

-

If 0 or 1 animal dies: Proceed to a higher dose (e.g., 2000 mg/kg) in a new group of 3 animals.

-

If 2 or 3 animals die: Stop the test and classify the substance. If more precision is needed, a lower dose (e.g., 50 mg/kg) can be tested in a new group.

-

-

Termination: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

Protocol: Single-Dose Pharmacokinetic (PK) Profiling

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single oral dose.

Materials:

-

Test Compound and Vehicle

-

Animals: Male Sprague-Dawley rats (n=3-4 per time point).

-

Blood collection tubes (e.g., K2-EDTA), cannulation supplies (if applicable), processing equipment (centrifuge).

-

LC-MS/MS system for bioanalysis.

Procedure:

-

Dosing:

-

Fast animals overnight.

-

Administer a single oral dose of the compound. The dose should be a fraction of the MTD determined from the acute toxicity study (e.g., 10 mg/kg).

-

-

Sample Collection:

-

Collect blood samples (approx. 200 µL) via a suitable route (e.g., tail vein, saphenous vein) at predefined time points.

-

Suggested Time Points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

-

Sample Processing:

-

Immediately process blood to separate plasma by centrifugation (e.g., 4000 rpm for 10 min at 4°C).

-

Store plasma samples at -80°C until bioanalysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid in plasma.

-

-

Data Analysis:

-

Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

-

Table 1: Key Pharmacokinetic Parameters

| Parameter | Description | Significance |

| Cₘₐₓ | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |

| Tₘₐₓ | Time to reach Cₘₐₓ | Indicates the speed of absorption. |

| AUC₀₋ₜ | Area under the concentration-time curve from time 0 to the last measurable point | Represents total drug exposure over time. |

| AUC₀₋ᵢₙf | Area under the curve extrapolated to infinity | Represents total drug exposure after a single dose. |

| t₁/₂ | Elimination half-life | Time required for the plasma concentration to decrease by half. Dictates dosing frequency. |

| CL/F | Apparent total clearance | The volume of plasma cleared of the drug per unit of time. |

| Vd/F | Apparent volume of distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

Phase 2: Pharmacodynamic & Efficacy Models

Animal Model Selection Justification

Choosing the right animal model is crucial for translational relevance.[12][13] For studying dyslipidemia and atherosclerosis, several models are available.

-

Diet-Induced Models: Rats or rabbits fed a high-fat, high-cholesterol diet can develop hyperlipidemia.[14][15] Rabbits are particularly valuable because, like humans, they possess cholesteryl ester transfer protein (CETP), a key regulator of HDL metabolism that is absent in rodents.[16]

-

Genetic Models:

-

Apolipoprotein E-deficient (ApoE⁻/⁻) mice: These mice are widely used. On a standard chow diet, they develop moderate hypercholesterolemia, which is robustly accelerated by a high-fat "Western" diet, leading to the rapid formation of atherosclerotic plaques that resemble human lesions.[14][17]

-

Low-density lipoprotein receptor-deficient (LDLr⁻/⁻) mice: These mice also develop severe hypercholesterolemia and atherosclerosis, particularly on a high-fat diet.[14]

-

For this protocol, we select the ApoE⁻/⁻ mouse on a Western diet due to its robust and well-characterized phenotype, rapid lesion development, and widespread use, which allows for comparison with existing literature.

Protocol: Chronic Efficacy Study in ApoE⁻/⁻ Mice

Objective: To evaluate the long-term efficacy of the compound in reducing hyperlipidemia and attenuating the development of atherosclerosis.

Materials:

-

Animals: Male ApoE⁻/⁻ mice (e.g., on a C57BL/6J background), 6-8 weeks old.

-

Diets: Standard chow and Western Diet (e.g., 21% fat, 0.15% cholesterol).

-

Test compound, vehicle, and a positive control (e.g., Atorvastatin).

-

Equipment for blood collection, lipid analysis, and tissue processing.

Procedure:

-

Acclimatization & Induction:

-

Acclimate mice for 1 week on a standard chow diet.

-

Switch all animals to a Western diet to induce hyperlipidemia and atherosclerosis. Continue this diet throughout the study.

-

-

Group Allocation and Dosing:

Table 2: Example Experimental Groups

| Group | Treatment | Dose (mg/kg/day) | N (per group) |

| 1 | Vehicle (0.5% CMC) | - | 10-12 |

| 2 | Test Compound (Low Dose) | e.g., 10 | 10-12 |

| 3 | Test Compound (High Dose) | e.g., 30 | 10-12 |

| 4 | Positive Control (Atorvastatin) | e.g., 10 | 10-12 |

-

Monitoring:

-

Record body weights weekly.

-

Collect blood (e.g., via retro-orbital or tail vein sampling) every 4 weeks to monitor plasma lipid profiles.

-

-

-

Blood Analysis: Perform a final blood collection via cardiac puncture. Analyze plasma for:

-

Total Cholesterol (TC)

-

Triglycerides (TG)

-

HDL-Cholesterol (HDL-C)

-

LDL-Cholesterol (LDL-C, calculated or measured)

-

Inflammatory markers (e.g., TNF-α, IL-6) via ELISA.

-

-

Atherosclerosis Assessment:

-

Perfuse the vascular system with saline followed by formalin.

-

Dissect the entire aorta. Perform en face analysis by staining with Oil Red O to quantify total plaque area.

-

Embed the aortic root in OCT medium, section cryostatically, and stain with Oil Red O and hematoxylin to quantify lesion area and assess morphology.

-

-

Mechanistic Insights & Pathways

Predicted Lipid-Lowering Mechanism

The primary hypothesis is that 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid will act similarly to nicotinic acid by inhibiting hepatic triglyceride synthesis. This reduces VLDL secretion from the liver, subsequently lowering plasma LDL levels.

Caption: Hypothesized mechanism of VLDL reduction.

A Novel Inflammatory Pathway Consideration

Recent research has uncovered a potential liability for high-dose niacin. A terminal metabolite, N¹-methyl-4-pyridone-3-carboxamide (4PY), has been linked to vascular inflammation and increased cardiovascular disease risk by upregulating adhesion molecules like VCAM-1.[18] It is imperative to investigate whether 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid is metabolized to a similar inflammatory product.

Caption: Niacin metabolite-driven vascular inflammation.

Ethical Considerations and Reporting

All animal experiments must be conducted in accordance with local and national ethical guidelines and must be approved by an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied at all stages. All study reporting should adhere to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparency and reproducibility.[19]

References

- Holland & Knight. (2025, December 5). FDA Publishes New Draft Guidance on Reducing Animal Testing in Nonclinical Safety Studies.

- Slideshare. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure.

- GovInfo. (1997, July). M3 Nonclinical Safety Studies for the Conduct of Human Clinical Trials for Pharmaceuticals.

- FEBS Network. (2023, December 8). The ARRIVE Guidelines: A framework to plan your next in vivo experiment.

- FDA. M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals.

- Policy Commons. M3(R2) Nonclinical Safety Studies for Pharmaceuticals.

- FDA. (2019, October 17). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals.

- ResearchGate. (2001, December 17). OECD Test Guideline 423: Acute Oral Toxicity.

- National Toxicology Program. OECD Test Guideline 425.

- OECD. Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.

- OECD. (2002, February 8). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method.

- ModernVivo. (2025, December 20). Tackling In Vivo Experimental Design.

- NIH PMC. Hyperlipidaemia and cardioprotection: Animal models for translational studies.

- Anilocus. (2025, July 14). How to Design an In Vivo Pilot Study.

- Biocytogen. Hyperlipidemia/Atherosclerosis Mouse Models.

- NCBI Bookshelf. (2012, May 1). In Vivo Assay Guidelines - Assay Guidance Manual.

- Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs.

- ichorbio. (2022, April 14). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review.

- NIH PMC. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- PubMed. (2024, March 15). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile.

- MDPI. (2020, December 4). Hyperlipidemic Rabbit Models for Anti-Atherosclerotic Drug Development.

- ResearchGate. High-throughput drug screen using zebrafish hyperlipidemia models.

- PubMed. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis.

- International Journal of Pharmaceutical Sciences Review and Research. (2022, January 23). Animal Models of Hyperlipidemia.

- RSC Publishing. (2025, March 23). Recent advances in the diverse transformations of trifluoromethyl alkenes.

- Annual Reviews. METABOLISM OF FLUORINE-CONTAINING DRUGS.

- ResearchGate. (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives.

- Linus Pauling Institute - Oregon State University. Niacin.

- MDPI. (2024, March 20). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes.

- Benchchem. 6-(2-(Trifluoromethyl)phenyl)nicotinic Acid.

- MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- PubMed. (2024, February 19). A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk.

- Wikipedia. Nicotinic acid.

- Council for Responsible Nutrition (CRN). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate.

Sources

- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 6. annualreviews.org [annualreviews.org]

- 7. govinfo.gov [govinfo.gov]

- 8. fda.gov [fda.gov]

- 9. researchgate.net [researchgate.net]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. Tackling In Vivo Experimental Design [modernvivo.com]

- 13. ichor.bio [ichor.bio]

- 14. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. mdpi.com [mdpi.com]

- 17. biocytogen.com [biocytogen.com]

- 18. A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. network.febs.org [network.febs.org]

Application Notes and Protocols for Cell-Based Assays of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid

Introduction

2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid is a synthetic compound with structural similarities to nicotinic acid (Niacin). Nicotinic acid is a well-established agonist for the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2] GPR109A is a Gi/Go-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][3][4] This signaling pathway is implicated in various physiological processes, including the regulation of lipid metabolism and inflammatory responses.[1][5][6] Given its structural resemblance to nicotinic acid, it is hypothesized that 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid also acts as a ligand for GPR109A.

These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the pharmacological activity of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid at the human GPR109A receptor. The described assays are suitable for determining agonist potency and efficacy, and can be adapted for high-throughput screening (HTS) to identify novel GPR109A modulators. The protocols are intended for researchers, scientists, and drug development professionals with experience in cell culture and pharmacological assays.

Principle of GPR109A Signaling

Activation of GPR109A by an agonist initiates a signaling cascade that serves as the basis for the described assays. The receptor is coupled to an inhibitory G protein (Gi), which, upon activation, dissociates into its Gαi and Gβγ subunits. The Gαi subunit directly inhibits adenylyl cyclase, leading to a reduction in the synthesis of the second messenger cAMP.[1] This decrease in cAMP can be quantified using various methods, providing a direct measure of receptor activation.

Caption: GPR109A Signaling Pathway.

Recommended Cell Lines and Culture Conditions

For the successful execution of these assays, the use of a stable cell line expressing the human GPR109A receptor is crucial. Commercially available recombinant cell lines, such as CHO-K1 or HEK-293 cells stably expressing GPR109A, are recommended.[7] These cell lines provide a robust and reproducible system for studying receptor pharmacology.

| Cell Line | Description | Recommended Culture Medium |

| CHO-K1-hGPR109A | Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR109A.[8][9][10] | Ham's F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin). |

| HEK-293-hGPR109A | Human Embryonic Kidney (HEK-293) cells stably expressing human GPR109A.[11][12] | Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic. |

Note: Always follow the specific culture recommendations provided by the cell line supplier.

Protocol 1: cAMP Measurement using HTRF Assay

The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a competitive immunoassay that measures cAMP levels in cell lysates.[13][14][15][16] This assay is highly sensitive and suitable for high-throughput screening. The principle involves a competition between native cAMP produced by the cells and a labeled cAMP tracer for binding to a specific antibody.

Materials

-

CHO-K1-hGPR109A or HEK-293-hGPR109A cells

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Stimulation Buffer: Assay Buffer containing 500 µM IBMX (a phosphodiesterase inhibitor)

-

2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid (test compound)

-

Nicotinic acid (positive control)

-

Forskolin (to stimulate adenylyl cyclase and establish a maximal cAMP level)

-

HTRF cAMP Detection Kit (e.g., from Revvity or Cisbio)[13][16]

-

White, low-volume 384-well plates

-

HTRF-compatible plate reader

Experimental Workflow

Caption: Calcium Flux Assay Workflow.

Step-by-Step Protocol

-

Cell Seeding:

-

Seed 20,000-40,000 cells per well in a black, clear-bottom 96-well plate.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare the calcium-sensitive dye solution in Assay Buffer according to the manufacturer's instructions.

-

Remove the culture medium and add the dye solution to each well.

-

Incubate for 60 minutes at 37°C, then 30 minutes at room temperature in the dark.

-

-

Calcium Flux Measurement:

-

Place the plate in a fluorescence plate reader.

-

Measure the baseline fluorescence for 10-20 seconds.

-

The instrument's liquid handler will then add the test compound or control.

-

Immediately begin measuring the fluorescence intensity kinetically for 2-3 minutes.

-

Data Analysis

-

The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

-

Normalize the data to the response of a maximal concentration of a known agonist.

-

Plot the normalized response against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

Expected Results

A GPR109A agonist will induce a concentration-dependent increase in intracellular calcium in this engineered cell line.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High well-to-well variability | Inconsistent cell seeding, edge effects. | Ensure a homogeneous cell suspension. Avoid using the outer wells of the plate. |

| Low signal-to-background ratio | Low receptor expression, inactive compound, assay conditions not optimal. | Verify receptor expression. Check compound integrity. Optimize cell number, incubation times, and reagent concentrations. |

| Inconsistent EC50 values | Compound degradation, pipetting errors, cell passage number. | Prepare fresh compound dilutions. Use calibrated pipettes. Maintain a consistent cell passage number for experiments. |

Conclusion

The protocols described in these application notes provide a comprehensive framework for characterizing the pharmacological activity of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid at the GPR109A receptor. The selection of the appropriate assay will depend on the specific research question, available instrumentation, and desired throughput. By following these detailed procedures, researchers can obtain reliable and reproducible data to elucidate the potential of this compound as a novel GPR109A modulator.

References

- Revvity. (n.d.). cAMPZen Frozen Human Nicotinic HM74a (GPR109A) Cell Line, CHO-K1 Cells.

- Revvity. (n.d.). HTRF cAMP Gi Detection Kit.

- Promega Corporation. (n.d.). Luciferase Reporter Assay for Deciphering GPCR Pathways.

-

Liu, A. M., et al. (2010). Luciferase reporter assay system for deciphering GPCR pathways. Expert Opinion on Drug Discovery, 5(10), 947-959. Retrieved from [Link]

- Revvity. (n.d.). How to run a cAMP HTRF assay.

- Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay.

- Revvity. (n.d.). HTRF cAMP Gs Dynamic Detection Kit.

- National Center for Biotechnology Information. (n.d.). Assay Guidance Manual: Principles of the HTRF cAMP Assay.

-

Kostenis, E. (2012). Reporter gene assays for investigating GPCR signaling. Methods in Molecular Biology, 897, 137-149. Retrieved from [Link]

-

Ahmed, K., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites, 11(4), 239. Retrieved from [Link]

-

Liu, A. M., et al. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 15(10), 1239-1249. Retrieved from [Link]

-

Li, J., et al. (2018). Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv. Retrieved from [Link]

- Thermo Fisher Scientific. (n.d.). Cell-Based GPCR Reporter Assays.

-

Chai, J. T., et al. (2013). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 15(7), 335. Retrieved from [Link]

-

Wang, Y., et al. (2024). Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. Journal of Immunology. Retrieved from [Link]

-

Thangaraju, M., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(4), 1166-1178. Retrieved from [Link]

-

Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826-2832. Retrieved from [Link]

-

Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(4), 2208-2217. Retrieved from [Link]

-

Martin, P. M., et al. (2009). Expression and localization of GPR109A (PUMA-G/HM74A) mRNA and protein in mammalian retinal pigment epithelium. Molecular Vision, 15, 636-644. Retrieved from [Link]

-

De Jong, L. A. A., et al. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Discovery Today, 21(9), 1509-1516. Retrieved from [Link]

-

Public Health England. (n.d.). Cell line profile: CHO-K1. Retrieved from [Link]

-

Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(4), 2208-2217. Retrieved from [Link]

-

Soga, T., et al. (2010). Localization of internalized GPR109A-EGFP stably expressed in HEK-293 cells. Journal of Pharmacological Sciences, 113(3), 256-263. Retrieved from [Link]

-

Thangaraju, M., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(4), 1166-1178. Retrieved from [Link]

- Revvity. (n.d.). Fast and easy calcium flux assays on the VICTOR Nivo multimode plate reader.

-

Cellosaurus. (n.d.). Cell line CHO-K1 (CVCL_0214). Retrieved from [Link]

-

Li, N., et al. (2021). G Protein-Coupled Receptor 109A Maintains the Intestinal Integrity and Protects Against ETEC Mucosal Infection by Promoting IgA Secretion. Frontiers in Immunology, 11, 613851. Retrieved from [Link]

-

Kim, H. J., et al. (2016). 4‐Hydroxynonenal‐induced GPR109A (HCA2 receptor) activation elicits bipolar responses, Gαi‐mediated anti‐inflammatory effects and Gβγ‐mediated cell death. British Journal of Pharmacology, 173(2), 304-320. Retrieved from [Link]

-

Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

-

ChEMBL. (n.d.). Assay: Displacement of [3H]nicotinic acid from human GPR109a receptor expressed in human HEK293T cells. Retrieved from [Link]

-

ION Biosciences. (n.d.). Brilliant Calcium Gold | Calcium Flux Assay. Retrieved from [Link]

-

Tunaru, S., et al. (2005). Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid. Journal of Clinical Investigation, 115(12), 3400-3402. Retrieved from [Link]

-

Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. Atherosclerosis Supplements, 6(3), 13-17. Retrieved from [Link]

-

Smith, S. B. (2013). Expression of the Niacin Receptor GPR109A in Retina: More than Meets the Eye? Retinal Physician. Retrieved from [Link]

-

Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 20B-26B. Retrieved from [Link]

-

Jacob, S., & Tantry, B. A. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. International Journal of Basic & Clinical Pharmacology, 10(5), 534. Retrieved from [Link]

Sources

- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Expression and localization of GPR109A (PUMA-G/HM74A) mRNA and protein in mammalian retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Niacin fine-tunes energy homeostasis through canonical GPR109A signaling | bioRxiv [biorxiv.org]

- 7. revvity.com [revvity.com]

- 8. atcc.org [atcc.org]

- 9. CHO-K1 | Culture Collections [culturecollections.org.uk]

- 10. Authenticated CHO-K1 Cell Line Sigma Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. accegen.com [accegen.com]

- 13. revvity.com [revvity.com]

- 14. revvity.com [revvity.com]

- 15. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

- 16. revvity.com [revvity.com]

Mass Spectrometry Analysis of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic Acid: A Comprehensive Guide to Method Development and Application

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and bioavailability.[1] When this functional group is part of a nicotinic acid scaffold, a derivative of vitamin B3, it presents a molecule of significant interest for pharmaceutical and metabolic research.[2] 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid is one such compound, and its accurate characterization and quantification are paramount for preclinical and clinical studies.

This application note provides a comprehensive guide to the mass spectrometric analysis of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid. We will delve into the rationale behind method development, from sample preparation to liquid chromatography and mass spectrometry, offering both theoretical insights and practical, step-by-step protocols. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to develop and validate robust analytical methods for this and structurally related compounds.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is the foundation of any successful analytical method. 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid is a substituted pyridine carboxylic acid. The presence of the basic pyridine nitrogen and the acidic carboxylic acid group makes it an amphoteric molecule. The trifluoromethyl group is strongly electron-withdrawing, which influences the molecule's overall polarity and ionization potential.

| Property | Value | Source |

| Molecular Formula | C9H8F3NO2 | Inferred from structure |

| Monoisotopic Mass | 219.0507 Da | Calculated |

| Average Mass | 219.16 g/mol | Calculated |

| Appearance | White to off-white solid | [3][4] |

| pKa (predicted) | ~3.0 (for the carboxylic acid) | [3] |

LC-MS/MS Method Development: A Rationale-Driven Approach

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of small molecules in complex matrices due to its exceptional sensitivity and specificity.[2][5]

Sample Preparation

The goal of sample preparation is to extract the analyte from its matrix (e.g., plasma, urine, formulation buffer) and remove interferences that could suppress the MS signal or contaminate the LC-MS system.[1] For 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid, two common approaches are protein precipitation and liquid-liquid extraction.

-

Protein Precipitation: This is a rapid and straightforward method for biological samples. It involves adding a cold organic solvent, such as acetonitrile, to the sample to denature and precipitate proteins.[1]

-

Liquid-Liquid Extraction (LLE): LLE offers a cleaner extraction by partitioning the analyte between two immiscible liquid phases. The choice of organic solvent is critical and depends on the analyte's polarity.

Liquid Chromatography

The chromatographic separation is crucial for resolving the analyte from matrix components and potential isomers.

-

Column Chemistry: A reversed-phase C18 column is a versatile starting point for a molecule with the polarity of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid.

-